6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile 6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 489414-28-0
VCID: VC21480614
InChI: InChI=1S/C19H18F3N3S/c20-19(21,22)15-6-16(25-17(14(15)10-24)26-2-1-23)18-7-11-3-12(8-18)5-13(4-11)9-18/h6,11-13H,2-5,7-9H2
SMILES: C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C(=C4)C(F)(F)F)C#N)SCC#N
Molecular Formula: C19H18F3N3S
Molecular Weight: 377.4g/mol

6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile

CAS No.: 489414-28-0

Cat. No.: VC21480614

Molecular Formula: C19H18F3N3S

Molecular Weight: 377.4g/mol

* For research use only. Not for human or veterinary use.

6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile - 489414-28-0

Specification

CAS No. 489414-28-0
Molecular Formula C19H18F3N3S
Molecular Weight 377.4g/mol
IUPAC Name 6-(1-adamantyl)-2-(cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C19H18F3N3S/c20-19(21,22)15-6-16(25-17(14(15)10-24)26-2-1-23)18-7-11-3-12(8-18)5-13(4-11)9-18/h6,11-13H,2-5,7-9H2
Standard InChI Key JGBUCCYXKPIQSV-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C(=C4)C(F)(F)F)C#N)SCC#N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C(=C4)C(F)(F)F)C#N)SCC#N

Introduction

6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is a complex organic compound with a molecular formula of C19H18F3N3S and a molecular weight of 377.4 g/mol. This compound features a nicotinonitrile core with an adamantyl group, a cyanomethylsulfanyl group, and a trifluoromethyl group attached to it. The presence of these functional groups imparts unique chemical and biological properties, making it a valuable compound for various scientific applications.

Synthesis Methods

The synthesis of 6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps:

  • Formation of the Nicotinonitrile Core: This step involves creating the basic nicotinonitrile structure from readily available precursors.

  • Introduction of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction using adamantane and a Lewis acid catalyst.

  • Addition of the Cyanomethylsulfanyl Group: This group is added via a nucleophilic substitution reaction using a cyanomethylsulfanyl reagent.

  • Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a radical trifluoromethylation reaction.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are useful for modifying the compound's structure to suit different applications.

Oxidation Reactions

Oxidation can be achieved using strong oxidizing agents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.

Reduction Reactions

Reduction reactions involve the use of reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution Reactions

Nucleophilic substitution reactions allow the cyanomethylsulfanyl group to be replaced by other nucleophiles, such as amines or thiols.

Biological Activity and Research Applications

6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is studied for its potential biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest antimicrobial properties against various bacterial strains.

  • Anticancer Potential: There are indications of anticancer effects, as compounds with similar structures have shown cytotoxic effects against human cancer cell lines.

  • Enzyme Inhibition: The compound is evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

Scientific Research Applications

This compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts. It is also used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar compounds include 6-(1-Adamantyl)-2-[(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile and 6-(1-Adamantyl)-2-[(ethylsulfanyl)-4-(trifluoromethyl)nicotinonitrile. The presence of the cyanomethylsulfanyl group in the compound of interest imparts distinct chemical and biological properties, making it valuable for various applications.

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